Cas no 875-74-1 (D-2-Phenylglycine)
D-2-Phenylglycine Chemical and Physical Properties
Names and Identifiers
-
- (R)-2-Amino-2-phenylacetic acid
- H-D-PHG-OH
- D-(-)-2-PHENYLGLYCINE
- D-2-PHENYLGLYCINE
- D-(-)-A-AMINOPHENYLACETIC ACID
- D(-)-ALPHA-AMINOPHENYLACETIC ACID
- D-ALPHA-AMINOPHENYLACETIC ACID
- (-)-D-ALPHA-PHENYLGLYCINE
- D-ALPHA-PHENYLGLYCINE
- D-AMINOPHENYLACETIC ACID
- D-(-)-A-PHENYLAMINOACETIC ACID
- D-(-)-A-PHENYLGLYCINE
- D-(-)-PHENYLGLYCINE
- D-PHENYLGLYCINE
- H-D-(PHENYL)GLY-OH
- PHENYLGLYCINE-D
- (R)-(-)-2-PHENYLGLYCINE
- (R)-(-)-ALPHA-AMINOPHENYLACETIC ACID
- (R)-ALPHA-AMINOPHENYLACETIC ACID
- (R)-(-)-ALPHA-PHENYLAMINOACETIC ACID
- D-(-)-α-Phenylglycine
- D-(-)-2-Phenylglycin
- D(-)-alpha-Phenylglycine
- D-(-)-alpha-Phenylglycine
- D-(-)-α-Aminophenylacetic acid
- (R)-(-)-α-Aminophenylacetic Acid
- (2R)-amino(phenyl)acetic acid
- (R)-Phenylglycine
- (2R)-2-amino-2-phenylacetic acid
- GF5LYS471N
- Benzeneacetic acid, .alpha.-amino-, (R)-
- (2R)-amino(phenyl)ethanoic acid
- ZGUNAGUHMKGQNY-SSDOTTSWSA-N
- Phenylglycine, D-
- D(-)-alpha-P
- Cefalexin
- D-2-Phenylglycin
- Cephalexin Impurity A(EP)
- (αR)-α-Aminobenzeneacetic acid (ACI)
- Benzeneacetic acid, α-amino-, (R)- (ZCI)
- Glycine, 2-phenyl-, D- (8CI)
- (-)-(R)-Phenylglycine
- (-)-Phenylglycine
- (2R)-2-Azaniumyl-2-phenylacetate
- (2R)-Amino-2-phenylethanoic acid
- (R)-2-Amino-2-phenylethanoic acid
- (R)-2-Phenyl-2-aminoethanoic acid
- (R)-2-Phenylglycine
- (R)-α-Phenylglycine
- D-(-)-Aminophenylacetic acid
- D-C-Phenylglycine
- D-α-Aminophenylacetic acid
- D-α-Phenylglycine
- D-2-Phenylglycine,99%
- Ampicillin Sodium Imp. L (EP): (2R)-2-Amino-2-phenylaceticAcid (D-Phenylglycine)
- R(-)-.alpha.-Aminophenylacetic acid
- (2R)-2-Amino-2-phenylacetic Acid (D-Phenylglycine)
- Maybridge1_004326
- EC 212-876-3
- 875-74-1
- D-(-)-
- D-.ALPHA.-AMINOPHENYLACETIC ACID
- BS-9878
- CS-W010965
- M03223
- .ALPHA.-PHENYLGLYCINE (R)-FORM
- D-(-)- alpha -Phenylglycine
- D?(?)-
- CEFACLOR IMPURITY A [EP IMPURITY]
- HY-W010249
- R-(-)-a-Aminophenylacetic acid
- D-(-)-.ALPHA.-AMINOPHENYLACETIC ACID
- DTXSID50889362
- F0001-2370
- HMS553M16
- Amino(phenyl)acetic acid -, (alphaR)-
- .ALPHA.-PHENYLGLYCINE (R)-FORM [MI]
- CHEBI:44962
- MFCD00008061
- H-D-Phg-OH (R)-2-Phenylglycine
- UNII-GF5LYS471N
- Benzeneacetic acid, alpha-amino-, (alphaR)-
- (R)-.ALPHA.-PHENYLGLYCINE
- Epitope ID:117719
- PG9
- d-.alpha.-Phenylglycine
- AMPICILLIN, ANHYDROUS IMPURITY L [EP IMPURITY]
- SCHEMBL159420
- Benzeneacetic acid, .alpha.-amino-, (.alpha.R)-
- AMPICILLIN TRIHYDRATE IMPURITY L [EP IMPURITY]
- AKOS001426180
- EN300-34338
- AKOS015853778
- D-(-)-alpha-Phenylglycine, puriss., >=99.0% (NT)
- R-(-)-alpha-Aminophenylacetic acid
- Dihydrophenlglycine,(S)
- D-(-)-.alpha.-Phenylglycine
- JFD 03710
- BDBM50179720
- Q423849
- Glycine, 2-phenyl-, D-
- D(-).alpha.-Aminophenylacetic acid
- EINECS 212-876-3
- D-(-)-alpha-Phenylglycine, 99%
- P0820
- A-Phenylglycine
- Z278101784
- CHEMBL1403
- D-2-Phenylglycine
-
- MDL: MFCD00008061
- Inchi: 1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m1/s1
- InChI Key: ZGUNAGUHMKGQNY-SSDOTTSWSA-N
- SMILES: [C@H](C1C=CC=CC=1)(N)C(=O)O
- BRN: 2208676
Computed Properties
- Exact Mass: 151.063
- Monoisotopic Mass: 151.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.7
- Topological Polar Surface Area: 63.3
- Surface Charge: 0
Experimental Properties
- Color/Form: White or off white crystalline powder
- Density: 1.2 g/cm3 (20℃)
- Melting Point: 302 °C (dec.) (lit.)
- Boiling Point: 288.7°C at 760 mmHg
- Flash Point: Fahrenheit: 302 ° f
Celsius: 150 ° c - Refractive Index: -158 ° (C=1, 1mol/L HCl)
- Water Partition Coefficient: 0.3g/100mL
- PSA: 63.32000
- LogP: 1.47130
- Solubility: 水溶解性
- Merck: 7291
- Specific Rotation: -156 º (c=1,1N HCl)
- Optical Activity: [α]20/D −155°, c = 1 in 1 M HCl
D-2-Phenylglycine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: S24/25:Prevent skin and eye contact.
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
D-2-Phenylglycine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P109235-100g |
D-2-Phenylglycine |
875-74-1 | 99% | 100g |
¥75.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P109235-25g |
D-2-Phenylglycine |
875-74-1 | 99% | 25g |
¥29.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P109235-500g |
D-2-Phenylglycine |
875-74-1 | 99% | 500g |
¥321.90 | 2023-09-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P0820-500G |
D-2-Phenylglycine |
875-74-1 | >99.0%(T) | 500g |
¥580.00 | 2024-04-15 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0682579451- 5g |
D-2-Phenylglycine |
875-74-1 | 98%(GC) | 5g |
¥ 61.2 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0682579443- 25g |
D-2-Phenylglycine |
875-74-1 | 98%(GC) | 25g |
¥ 116.5 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0682579435- 100g |
D-2-Phenylglycine |
875-74-1 | 98%(GC) | 100g |
¥ 341.2 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0682579423- 500g |
D-2-Phenylglycine |
875-74-1 | 98%(GC) | 500g |
¥ 1,164.7 | 2021-05-18 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P25485-25G |
D-2-Phenylglycine |
875-74-1 | 25g |
¥406.79 | 2023-11-04 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P25485-100G |
D-2-Phenylglycine |
875-74-1 | 100g |
¥904.49 | 2023-11-04 |
D-2-Phenylglycine Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9
Production Method 5
Production Method 6
Production Method 7
1.2 Catalysts: Nitrilase
Production Method 8
Production Method 9
Production Method 10
1.2 2 h
Production Method 11
Production Method 12
Production Method 13
Production Method 14
2.1 Reagents: Hydrochloric acid Solvents: Water
Production Method 15
Production Method 16
1.2 Reagents: Ammonium hydroxide Solvents: Water
Production Method 17
1.2 Reagents: Potassium hexafluorophosphate Solvents: Water ; 20 min, rt
Production Method 18
Production Method 19
Production Method 20
Production Method 21
1.2 Reagents: Ruthenium trichloride Solvents: Dichloromethane
Production Method 22
Production Method 23
D-2-Phenylglycine Raw materials
- D-Phenylglycinamide
- Benzeneacetic acid, a-azido-, (aR)-
- (R)-2-Acetamido-2-phenylacetic acid
- Nickel, [(αR)-α-[[[2-[[2-methyl-1-oxo-2-[(S)-[(1R)-1-phenylethyl]amino-κN]propyl]amino-κN]phenyl]phenylmethylene]amino-κN]benzeneacetato(2-)-κO]-, (SP-4-4)-
- (αR)-N-[2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-α-[formyl[2,3,4,6-tetrakis-O-(2,2-dimethyl-1-oxopropyl)-β-D-galactopyranosyl]amino]benzeneacetamide
- DL-2-Phenylglycinamide
- (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]benzeneacetic acid
- 2-Amino-2-phenylacetic acid
- L-Glutamic acid, ion(2-)
- 2-Furanmethanamine, α-phenyl-, (αR)-
- Carbamic acid, [(1R,2S)-2,3-dihydroxy-1-phenylpropyl]-,1,1-dimethylethyl ester
- Benzeneacetic acid, a-[(aminocarbonyl)amino]-, (aR)-
- (S)-2-Acetamido-2-phenylacetic acid
- Benzaldehyde
- 5-Phenylhydantoin
- Carbamic acid, [(R)-cyanophenylmethyl]-, phenylmethyl ester
D-2-Phenylglycine Preparation Products
D-2-Phenylglycine Suppliers
D-2-Phenylglycine Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on D-2-Phenylglycine
D-2-Phenylglycine: Chemical Profile and Emerging Applications
D-2-Phenylglycine, a key compound with the CAS number 875-74-1, represents a significant molecule in the field of pharmaceutical chemistry and biochemical research. This α-amino acid derivative, characterized by its unique structural motif, has garnered considerable attention due to its versatile applications in drug development, enzyme inhibition, and synthetic biology. The compound's stereochemistry, particularly the D-form, plays a pivotal role in its biological activity and interaction with target proteins.
The chemical structure of D-2-Phenylglycine consists of a phenyl group attached to an α-amino group and a carboxylic acid moiety. This configuration imparts distinct physicochemical properties, making it an attractive building block for designing novel therapeutic agents. Recent studies have highlighted its potential in modulating enzyme kinetics and binding affinity, which are critical factors in drug design. The phenyl ring's aromaticity enhances hydrophobic interactions, while the chiral center allows for precise targeting of biological pathways.
In the realm of pharmaceutical research, D-2-Phenylglycine has been extensively investigated for its role in developing peptidomimetics and protease inhibitors. These derivatives exhibit high specificity and efficacy in inhibiting pathogenic enzymes, making them promising candidates for treating infectious diseases and chronic disorders. For instance, modifications of this scaffold have led to the discovery of novel compounds that disrupt viral protease activity, offering a new paradigm for antiviral therapy.
Moreover, the application of D-2-Phenylglycine extends to synthetic biology and metabolic engineering. Its incorporation into peptide libraries has enabled researchers to explore new enzymatic pathways and optimize protein folding. The compound's ability to act as a chiral catalyst in asymmetric synthesis has also been exploited to produce enantiomerically pure compounds essential for fine chemical synthesis. These advancements underscore the importance of D-2-Phenylglycine as a versatile tool in modern chemistry.
Recent breakthroughs in computational chemistry have further enhanced the utility of D-2-Phenylglycine. Molecular modeling studies have revealed insights into its interactions with biological targets at an atomic level, facilitating the rational design of more effective derivatives. These simulations have been instrumental in predicting binding affinities and optimizing drug-like properties, thereby accelerating the drug discovery process. The integration of machine learning algorithms with experimental data has also enabled high-throughput screening of D-2-Phenylglycine derivatives, identifying novel lead compounds with enhanced therapeutic potential.
The field of biocatalysis has also seen significant contributions from D-2-Phenylglycine. Enzymes engineered to utilize this compound as a substrate have been developed for sustainable production of high-value chemicals. Such biocatalytic systems offer greener alternatives to traditional synthetic methods, reducing environmental impact while maintaining high yields. The adaptability of these enzymes has opened new avenues for industrial applications, including the production of pharmaceutical intermediates and specialty chemicals.
Another emerging area where D-2-Phenylglycine is making strides is in the development of diagnostic tools. Its unique spectroscopic properties make it an excellent candidate for labeling biomolecules in diagnostic assays. Researchers have leveraged its fluorescence characteristics to develop highly sensitive detection methods for disease biomarkers. These advancements hold promise for early diagnosis and personalized medicine, where precise detection of biological markers is crucial.
The role of D-2-Phenylglycine in materials science is equally noteworthy. Its incorporation into polymers and coatings enhances material properties such as thermal stability and mechanical strength. Novel composite materials derived from this compound have found applications in aerospace and automotive industries, where lightweight yet durable materials are highly sought after. The compound's ability to form stable complexes with metals also opens possibilities for smart materials capable of responding to environmental stimuli.
In conclusion, D-2-Phenylglycine (CAS no 875-74-1) stands as a cornerstone molecule in contemporary chemical research. Its multifaceted applications span pharmaceuticals, biotechnology, materials science, and diagnostics, underscoring its significance as a versatile chemical entity. As research continues to uncover new possibilities, the potential uses of this compound are bound to expand further, driving innovation across multiple scientific disciplines.
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